molecular formula C14H11NO2S2 B2806258 N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide CAS No. 2034381-34-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2806258
CAS No.: 2034381-34-3
M. Wt: 289.37
InChI Key: PQWJQFJSCIXGSD-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a unique combination of thiophene and furan rings. These types of compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their interesting chemical properties and biological activities .

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Like amphetamine and most of its analogues, “N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide” most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide typically involves the condensation of thiophene derivatives with furan-2-carboxylic acid or its derivatives. One common method involves the use of thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde, which are reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar biological activities.

    Furan-2-carboxamide: Another related compound with applications in medicinal chemistry.

    N-(thiophen-2-yl)nicotinamide: A compound with enhanced fungicidal activity.

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide is unique due to its combination of thiophene and furan rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(11-3-1-6-17-11)15-13(10-5-8-18-9-10)12-4-2-7-19-12/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJQFJSCIXGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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